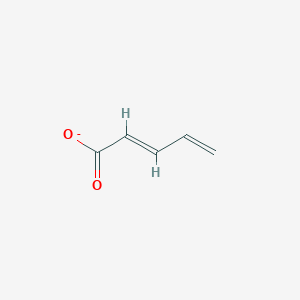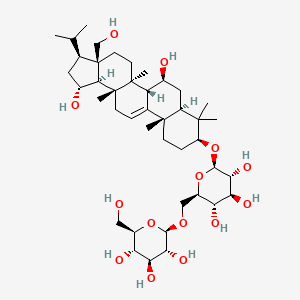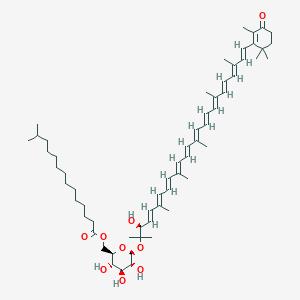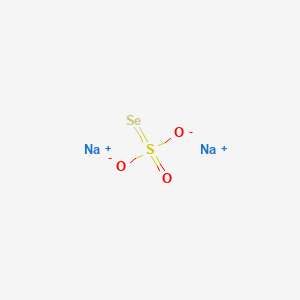![molecular formula C17H22N2O2 B1249774 (E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1249774.png)
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide is a member of the 1-aminopyrrolizidine alkaloids family, known for its interesting biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of absouline involves several steps, starting with the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to tert-butyl 5-benzyloxypent-2-enoate. This is followed by enolate oxidation to give an α-hydroxy-β-amino ester. The amino and hydroxyl functionalities are then exchanged via the intermediacy of the corresponding aziridinium ion to give an α-amino-β-hydroxy ester. Subsequent transformations yield a 3-hydroxyprolinal derivative, which is converted to the corresponding N-tert-butylsulfinylimine. A Mannich-type reaction with the enolate derived from O-Boc protected methyl glycolate forms the remaining stereogenic centers for the targets .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of absouline include lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, tert-butyl 5-benzyloxypent-2-enoate, and O-Boc protected methyl glycolate. Reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide exerts its effects by interacting with specific molecular targets and pathways. One of its known mechanisms involves acting as an antagonist for 5-HT4 serotonin receptors, which play a crucial role in various physiological processes. The compound’s interaction with these receptors can modulate cellular signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide is structurally similar to other 1-aminopyrrolizidine alkaloids, such as loline and isoabsouline. These compounds share the core 1-aminopyrrolizidine structure but differ in their specific substituents and stereochemistry .
Uniqueness
What sets absouline apart from its analogues is its specific configuration and the presence of unique functional groups that confer distinct biological activities. For example, the synthetic analogue SC-531162 has been established as a potent and selective antagonist for 5-HT4 serotonin receptors, highlighting the importance of absouline’s structure in its biological function .
This compound’s unique properties and potential applications make it a compound of significant interest in various scientific fields. Its synthesis, reactivity, and biological activity continue to be areas of active research, promising new insights and applications in the future.
Eigenschaften
Molekularformel |
C17H22N2O2 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H22N2O2/c1-21-14-7-4-13(5-8-14)6-9-17(20)18-15-10-12-19-11-2-3-16(15)19/h4-9,15-16H,2-3,10-12H2,1H3,(H,18,20)/b9-6+/t15-,16?/m1/s1 |
InChI-Schlüssel |
SBFIICJNXKHXND-MOGIRITDSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N[C@@H]2CCN3C2CCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCN3C2CCC3 |
Synonyme |
absouline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B1249693.png)





![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)




![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)
![(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione](/img/structure/B1249713.png)

